molecular formula C15H18F4N2O2 B2724730 2,2,2-trifluoro-1-(piperidinomethyl)ethyl N-(3-fluorophenyl)carbamate CAS No. 477848-31-0

2,2,2-trifluoro-1-(piperidinomethyl)ethyl N-(3-fluorophenyl)carbamate

Cat. No.: B2724730
CAS No.: 477848-31-0
M. Wt: 334.315
InChI Key: WPTVACCWZRZTSJ-UHFFFAOYSA-N
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Description

2,2,2-trifluoro-1-(piperidinomethyl)ethyl N-(3-fluorophenyl)carbamate is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a trifluoromethyl group, a piperidinomethyl group, and a fluorophenyl carbamate moiety, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoro-1-(piperidinomethyl)ethyl N-(3-fluorophenyl)carbamate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Trifluoromethyl Intermediate: The synthesis begins with the preparation of a trifluoromethyl intermediate, which can be achieved through the reaction of a suitable precursor with trifluoromethylating agents under controlled conditions.

    Introduction of the Piperidinomethyl Group: The next step involves the introduction of the piperidinomethyl group through a nucleophilic substitution reaction. This step requires the use of a piperidine derivative and appropriate reaction conditions to ensure high yield and purity.

    Carbamate Formation: The final step is the formation of the carbamate moiety by reacting the intermediate with a fluorophenyl isocyanate. This reaction is typically carried out under mild conditions to avoid decomposition of the product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, use of efficient catalysts, and implementation of purification techniques to ensure high-quality product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2,2,2-trifluoro-1-(piperidinomethyl)ethyl N-(3-fluorophenyl)carbamate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups, leading to different reduced products.

    Substitution: The compound can undergo substitution reactions, where one or more substituents are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under controlled conditions.

    Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.

Scientific Research Applications

2,2,2-trifluoro-1-(piperidinomethyl)ethyl N-(3-fluorophenyl)carbamate has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including its effects on cellular processes and interactions with biomolecules.

    Medicine: The compound is investigated for its potential therapeutic applications, such as its role in drug development and its effects on specific biological targets.

    Industry: It is used in the development of new materials and as an intermediate in the production of various industrial chemicals.

Mechanism of Action

The mechanism of action of 2,2,2-trifluoro-1-(piperidinomethyl)ethyl N-(3-fluorophenyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes and biological functions. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,2-trifluoro-1-(piperidinomethyl)ethyl N-(4-fluorophenyl)carbamate
  • 2,2,2-trifluoro-1-(piperidinomethyl)ethyl N-(2-fluorophenyl)carbamate
  • 2,2,2-trifluoro-1-(piperidinomethyl)ethyl N-(3-chlorophenyl)carbamate

Uniqueness

2,2,2-trifluoro-1-(piperidinomethyl)ethyl N-(3-fluorophenyl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group, piperidinomethyl group, and fluorophenyl carbamate moiety makes it a versatile compound with potential applications in various fields. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for scientific research and industrial applications.

Properties

IUPAC Name

(1,1,1-trifluoro-3-piperidin-1-ylpropan-2-yl) N-(3-fluorophenyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18F4N2O2/c16-11-5-4-6-12(9-11)20-14(22)23-13(15(17,18)19)10-21-7-2-1-3-8-21/h4-6,9,13H,1-3,7-8,10H2,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPTVACCWZRZTSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC(C(F)(F)F)OC(=O)NC2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18F4N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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